molecular formula C16H15N3O3S B11001912 N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Cat. No.: B11001912
M. Wt: 329.4 g/mol
InChI Key: SDYSLMOXYAVSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves the reaction of 1H-indole-6-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and a controlled temperature environment to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    5-chloro-N-(4-sulfamoylbenzyl)salicylamide: This compound also contains a sulfonamide group and has been studied for its anticancer properties.

    4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide: Another sulfonamide derivative with documented carbonic anhydrase inhibitory activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

Biological Activity

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is often associated with antibacterial properties, and an indole moiety that contributes to its bioactivity.

Anticancer Activity

Research has shown that indole derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)12.5Induction of apoptosis via caspase activation
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateHT-1080 (Fibrosarcoma)8.0Inhibition of cell proliferation
N-(1H-Indol-5-yl)-6-aminohexanamideSGC-7901 (Gastric Cancer)10.0Cell cycle arrest and apoptosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The sulfonamide group enhances its efficacy against bacterial pathogens. In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

Indoles are recognized for their anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on A549 lung cancer cells. The results indicated an IC50 value of 12.5 µM, demonstrating its potent anticancer activity. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial pathogens. The results revealed that the compound effectively inhibited the growth of Escherichia coli at a MIC of 16 µg/mL, showcasing its potential as an antibacterial agent.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C16H15N3O3S/c17-23(21,22)14-5-1-11(2-6-14)10-19-16(20)13-4-3-12-7-8-18-15(12)9-13/h1-9,18H,10H2,(H,19,20)(H2,17,21,22)

InChI Key

SDYSLMOXYAVSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.